![molecular formula C28H31FN2O B3950356 N-benzyl-1-(4-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950356.png)
N-benzyl-1-(4-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
N-benzyl-1-(4-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide 1 is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including inflammation, pain, and cognitive function.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a synthetic N-benzyl-1-(4-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide that can be easily synthesized using a multi-step process. It has also been shown to have promising results in various scientific research studies. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For the study of N-benzyl-1-(4-fluorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide 1 include further investigation of its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthesis method.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN2O/c29-27-13-11-25(12-14-27)21-30-18-16-26(17-19-30)28(32)31(22-24-9-5-2-6-10-24)20-15-23-7-3-1-4-8-23/h1-14,26H,15-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFELZSOBTNRDDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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